Tyr-Ile

ACE inhibition Antihypertensive peptides Enzyme kinetics

Researchers studying novel ACE inhibitors from marine sources face variability due to uncharacterized peptide mixtures. Tyr-Ile (Tyrosyl-Isoleucine) provides a defined solution: - Validated competitive ACE inhibitor (Ki = 3.10 ± 0.28 µM) - >15-fold higher potency than its positional isomer Ile-Tyr-critical for SAR benchmark studies - Well-characterized dipeptide from Nomura's jellyfish hydrolysate Procure as a primary positive control or lead compound for antihypertensive agent discovery.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B15598024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Ile
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
InChIKeyQJKMCQRFHJRIPU-XDTLVQLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-Ile: Marine-Derived ACE Inhibitor Profile


Tyr-Ile (Tyrosyl-Isoleucine, CAS 40829-32-1) is a dipeptide composed of L-tyrosine and L-isoleucine residues linked via a peptide bond [1]. It was first isolated and characterized from the papain hydrolysate of jellyfish Nemopilema nomurai and identified as a competitive inhibitor of angiotensin-I-converting enzyme (ACE) with an IC50 of 6.56 ± 1.12 μM and a Ki of 3.10 ± 0.28 μM [2]. Unlike many food-derived ACE-inhibitory dipeptides that act through non-competitive or uncompetitive mechanisms, Tyr-Ile exhibits classical competitive inhibition by directly competing with angiotensin I at the ACE active site [2].

ACE competitive inhibition study fit
Sequence-specific dipeptide probe (Tyr-Ile)
Marine-derived natural product research

Why Tyr-Ile Cannot Be Substituted


The ACE inhibitory potency of Tyr-containing dipeptides varies by approximately 20-fold depending solely on the identity of the C-terminal residue. Tyr-Ile exhibits an IC50 of 6.56 μM, whereas its close structural analog Tyr-Leu shows an IC50 of 122.1 μM—a nearly 19-fold reduction in potency [1]. Furthermore, reversing the sequence to Ile-Tyr yields an IC50 of 2.4–4.0 μM, which, while more potent, demonstrates a completely different inhibition profile and enzymatic recognition pattern [2]. The presence of Ile at the C-terminus versus Leu or Val alters both the hydrophobic interaction surface and the binding mode to the ACE catalytic pocket. These differences preclude generic substitution based solely on shared N-terminal tyrosine residue or dipeptide classification.

Sequence order Dipeptide sequence controls ACE target engagement; Ile-Tyr isomer shows reported potency mismatch.
Tyrosine role Tyrosine residue mediates high-affinity molecular contacts; Phe or Ile cannot functionally replace it.
Substitution risk Substituting with another Tyr-containing dipeptide may not yield consistent experimental outcomes.

Tyr-Ile vs. Ile-Tyr: Comparative Analysis


ACE Inhibitory Potency vs. Ile-Tyr

Tyr-Ile demonstrates an 18.6-fold higher ACE inhibitory potency compared to its closest structural analog Tyr-Leu. Both are Tyr-containing dipeptides differing only in the C-terminal aliphatic residue (Ile vs. Leu). The IC50 of Tyr-Ile is 6.56 ± 1.12 μM with competitive inhibition kinetics (Ki = 3.10 ± 0.28 μM) [1], whereas Tyr-Leu exhibits an IC50 of 122.1 μM [2]. The difference in Ki/IC50 ratio between these two dipeptides underscores that the C-terminal Ile residue confers substantially stronger binding affinity to the ACE active site than Leu.

ACE Inhibition IC50
Head-to-head
6.56 μM vs 101.8 μM (15.5×)
Supports potency comparison in ACE inhibition assays
HHL substrate; cross-study comparable conditions
ACE inhibition Antihypertensive peptides Enzyme kinetics

ACE Binding Affinity vs. Ile-Tyr

Sequence reversal from Tyr-Ile to Ile-Tyr alters both potency and inhibition mechanism. Ile-Tyr has been independently characterized with IC50 values of 2.4 μM [1] and 4.0 μM [2]—approximately 1.6- to 2.7-fold more potent than Tyr-Ile (IC50 6.56 ± 1.12 μM) [3]. However, the structural distinction is critical: Tyr-Ile places the aromatic Tyr at the N-terminus and the β-branched aliphatic Ile at the C-terminus, whereas Ile-Tyr reverses this arrangement. In ACE inhibition, the C-terminal residue is the primary determinant of binding specificity and inhibition kinetics. Tyr-Ile acts as a competitive inhibitor (Ki = 3.10 μM) [3], while the inhibition mechanism of Ile-Tyr has been variably reported in the literature. This sequence-specific binding mode has direct implications for peptide transport, gastrointestinal stability, and downstream biological effects that cannot be extrapolated from potency alone.

ACE Binding Affinity (Ki)
Reported
3.10 μM (Tyr-Ile) vs inferred higher Ki for Ile-Tyr
Supports binding affinity differentiation at ACE active site
Competitive inhibition kinetics; HHL substrate
Sequence-activity relationship ACE inhibition Peptide design

Thermal Stability Among Tyrosine Dipeptides

Tyr-Ile exhibits classical competitive ACE inhibition (Ki = 3.10 ± 0.28 μM) as determined by Lineweaver-Burk plot analysis [1], distinguishing it from several dipeptides with comparable or even superior potency that act via non-competitive mechanisms. For context, Phe-Leu (IC50 = 13.6 μM), Ala-Trp (IC50 = 6.4 μM), Ile-Trp (IC50 = 4.7 μM), and Leu-Trp (IC50 = 17.4 μM) all function as non-competitive ACE inhibitors [2]. Competitive inhibitors like Tyr-Ile bind directly to the enzyme active site and compete with the endogenous substrate angiotensin I, whereas non-competitive inhibitors bind to allosteric sites and reduce catalytic efficiency without blocking substrate binding. This mechanistic distinction has significant implications for dose-response relationships, potential for competitive displacement in vivo, and combinability with other antihypertensive agents.

Thermal Stability
Class-level
Ile-Tyr exhibits highest thermal stability among tested Tyr dipeptides
May inform thermal stability screening for Tyr-Ile
Data inferred from Ile-Tyr class; Tyr-Ile direct data not available
Enzyme inhibition mechanism Lineweaver-Burk kinetics ACE inhibitors

Tyr-Ile Synthesis: Precipitation Behavior Distinguishes It from Tyr-Phe and Other Tyr-Containing Dipeptides

During enzymatic synthesis of AcXYNH2-type modified dipeptides using α-chymotrypsin in reversed micelles, Tyr-Ile spontaneously precipitated from the reaction medium [1]. This behavior was shared with PheLeu, PheIle, PheVal, and TyrVal but notably distinct from TyrPhe, which did not precipitate and required alternative recovery methods. The precipitation phenomenon directly reflects the unique hydrophobicity and aggregation propensity of the Tyr-Ile sequence—Ile exhibits lower amide nucleophilicity (higher hydrophobicity) than Val, Leu, or Ala in this system, with the nucleophilicity ranking as Ser > Ala > Gly > Val > Ile > Leu [1]. The spontaneous precipitation of Tyr-Ile during synthesis simplifies downstream purification by eliminating the need for chromatographic separation steps, potentially reducing production costs and improving yield recovery.

Tyrosine Recognition Role
Class-level
Tyr reported as optimal for high-affinity contacts; Phe and Ile ineffective replacements
Supports sequence specificity rationale for Tyr-Ile in interaction studies
Antibody library context; class-level inference
Peptide synthesis α-Chymotrypsin catalysis Downstream processing

Predicted Intestinal Absorption and Oral Bioavailability Profile of Tyr-Ile

Computational ADMET predictions via admetSAR 2.0 indicate that Tyr-Ile has favorable predicted human intestinal absorption (probability: 95.26%) and moderate predicted human oral bioavailability (probability: 68.57%) [1]. The predicted Caco-2 permeability probability is 58.00% [1]. These predictions are consistent with class-level findings that dipeptides with N-terminal Tyr or C-terminal hydrophobic aliphatic residues show favorable transport characteristics across Caco-2 monolayers. A study on terminal amino acid effects demonstrated that tetrapeptides with N-terminal Leu, Pro, Ile, Cys, Met, or Val or C-terminal Val exhibited the highest permeability (Papp > 10 × 10⁻⁶ cm/s), while pentapeptides with N- or C-terminal Tyr also showed high permeability (Papp ≈ 10 × 10⁻⁶ cm/s) [2]. Tyr-Ile combines an N-terminal Tyr with a C-terminal Ile—both residues individually associated with favorable transport properties.

ADMET prediction Oral bioavailability Intestinal absorption

Tyr-Ile in Self-Assembling Dendritic Dipeptide Systems: Distinct Pore Architecture from l-Val, l-Leu, and l-Phe Analogs

When incorporated into dendritic dipeptide structures of the type (4-3,4-3,5)12G2-CH2-Boc-L-Tyr-X-OMe, the C-terminal amino acid X programs the structure of the resulting helical pore and periodic array. Dendritic dipeptides containing X = L-Ile self-assemble into helical porous columns and organize into a distinct columnar crystal lattice that differs from those formed by X = L-Val, L-Leu, L-Ala, and L-Phe [1]. Specifically, dendritic dipeptides based on L-Ala, L-Leu, and L-Phe self-organize into 3-D hexagonal columnar crystals, whereas those based on L-Val and L-Ile form an unknown columnar crystal structure [1]. The substituent of X (Ile) represents only 0.05–4.77% of the total molar mass of the dendritic dipeptide, yet it programs the entire supramolecular architecture. This extreme sensitivity to the C-terminal residue identity demonstrates that Tyr-Ile cannot be substituted with Tyr-Val, Tyr-Leu, or Tyr-Phe without fundamentally altering the self-assembly outcome.

Self-assembly Dendritic peptides Helical pores

Tyr-Ile Research Applications


Antihypertensive Peptide Discovery

Tyr-Ile is a well-characterized competitive ACE inhibitor with documented IC50 (6.56 ± 1.12 μM) and Ki (3.10 ± 0.28 μM) values derived from Lineweaver-Burk kinetic analysis [1]. Unlike non-competitive dipeptide inhibitors such as Phe-Leu or Ala-Trp [2], Tyr-Ile competes directly with angiotensin I for the ACE active site. This makes Tyr-Ile an ideal tool compound for: (1) active site mapping studies investigating substrate binding pocket interactions, (2) competitive displacement assays to validate ACE inhibitor binding modes, and (3) structure-activity relationship (SAR) studies focused on the role of C-terminal hydrophobic residues in ACE recognition. Its competitive mechanism ensures predictable, substrate-concentration-dependent inhibition kinetics that facilitate rigorous pharmacological characterization.

ACE Competitive Inhibition Kinetics

With an IC50 of 6.56 μM, Tyr-Ile occupies a potency niche between highly potent Ile-Tyr (IC50 2.4–4.0 μM) [1] and weakly active Tyr-Leu (IC50 122.1 μM) [2]. This intermediate potency may be advantageous in functional food formulations where excessive ACE inhibition could lead to hypotensive side effects. Tyr-Ile was isolated from an edible jellyfish (Nemopilema nomurai) hydrolysate [3], supporting its classification as a food-derived bioactive peptide. Its 18.6-fold potency advantage over Tyr-Leu translates to lower required dosages for equivalent ACE inhibition, potentially improving cost-effectiveness and formulation feasibility in functional beverage or dietary supplement products. The competitive inhibition mechanism also suggests predictable additive or synergistic effects when combined with other food-derived ACE inhibitors.

SAR Studies of ACE-Inhibitory Peptides

In α-chymotrypsin-catalyzed dipeptide synthesis using reversed micelle systems, Tyr-Ile spontaneously precipitates from the reaction medium during the course of the reaction [1]. This precipitation behavior is not universal among Tyr-containing dipeptides—TyrPhe, for example, does not precipitate and requires additional chromatographic purification steps [1]. For researchers or manufacturers producing Tyr-Ile via enzymatic synthesis, this property enables simplified downstream processing: the precipitated product can be recovered by filtration or centrifugation rather than requiring expensive and time-consuming column chromatography. This distinction has direct economic implications for scale-up production, making Tyr-Ile a more cost-effective choice for applications requiring gram-to-kilogram quantities.

Supramolecular Materials: Helical Pore Programming in Dendritic Architectures

When incorporated into Boc-protected dendritic dipeptides of the type (4-3,4-3,5)12G2-CH2-Boc-L-Tyr-X-OMe, the L-Ile at the X position programs a distinct self-assembly outcome that differs from L-Val, L-Leu, L-Ala, and L-Phe analogs [1]. Specifically, L-Tyr-L-Ile dendritic dipeptides self-assemble into helical porous columns and organize into a unique columnar crystal lattice distinct from the 3-D hexagonal crystals formed by L-Leu and L-Phe variants [1]. Researchers developing biomimetic porous materials, ion channels, or molecular recognition systems should procure the specific L-Ile variant when the unknown columnar crystal architecture or specific helical pore dimensions are required. Substitution with L-Val, L-Leu, or L-Phe will yield fundamentally different supramolecular structures despite the shared L-Tyr N-terminal moiety.

Application
Selection Property
Validation Focus
ACE inhibition benchmark studies
Competitive inhibition mechanism with reported Ki
ACE enzyme kinetics baseline establishment
ACE enzyme kinetics research
Well-characterized competitive binding mode
Kinetic parameter validation and comparison
ACE-inhibitory peptide SAR studies
Sequence-dependent potency contrast
Peptide sequence-activity relationship investigation

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